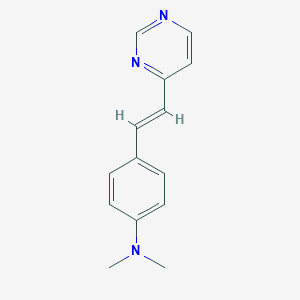

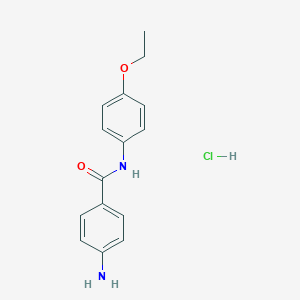

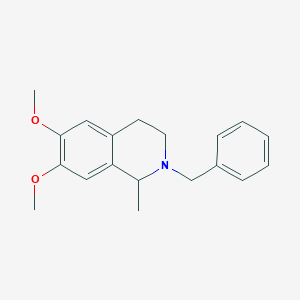

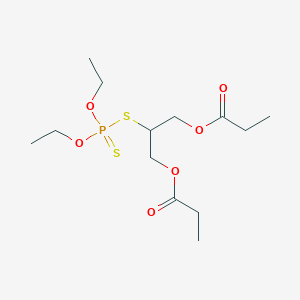

N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate, commonly known as benzocaine, is a local anesthetic that is widely used in various medical and dental procedures. It is a white, crystalline powder that belongs to the ester-type local anesthetics and is soluble in water and alcohol. Benzocaine is known for its fast-acting and long-lasting anesthetic effects, making it an essential component in many medications and topical creams.

Mecanismo De Acción

Benzocaine works by blocking the sodium ion channels in the nerve cells, preventing the transmission of pain signals to the brain. It also inhibits the action of voltage-gated potassium channels, leading to membrane depolarization and a decrease in nerve excitability.

Biochemical and Physiological Effects:

Benzocaine has been shown to have minimal systemic absorption and is primarily metabolized in the liver. It has a half-life of approximately 1.5 hours and is excreted in the urine as metabolites. Benzocaine has been shown to have a low toxicity profile and is generally well-tolerated by patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzocaine is a widely used local anesthetic in laboratory experiments due to its fast-acting and long-lasting effects. It is also relatively inexpensive and readily available. However, benzocaine has been shown to interfere with certain biochemical assays, leading to false-positive results. It is therefore important to carefully consider the use of benzocaine in experimental protocols.

Direcciones Futuras

Future research on benzocaine could focus on its potential use in the treatment of neuropathic pain and other chronic pain conditions. There is also a need for further studies on the safety and efficacy of benzocaine in various patient populations, particularly in pediatric and elderly patients. Additionally, research could be conducted on the development of new formulations of benzocaine that could enhance its anesthetic properties and reduce the risk of adverse effects.

Métodos De Síntesis

Benzocaine is synthesized through the esterification of p-aminobenzoic acid with ethanol, followed by the reaction of the resulting ethyl p-aminobenzoate with dimethylaminoethanol in the presence of an acidic catalyst. The final product is obtained by the addition of fumaric acid to the reaction mixture, resulting in the formation of benzocaine fumarate.

Aplicaciones Científicas De Investigación

Benzocaine has been extensively studied for its anesthetic properties and is widely used in various medical and dental procedures. It is also used as a topical anesthetic in over-the-counter products such as cough drops, throat sprays, and sunburn treatments. Benzocaine has also been studied for its potential use in the treatment of conditions such as premature ejaculation and neuropathic pain.

Propiedades

Número CAS |

101035-05-6 |

|---|---|

Nombre del producto |

N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate |

Fórmula molecular |

C23H28N2O6 |

Peso molecular |

428.5 g/mol |

Nombre IUPAC |

2-(N-benzoyl-4-ethoxyanilino)ethyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C19H24N2O2.C4H4O4/c1-4-23-18-12-10-17(11-13-18)21(15-14-20(2)3)19(22)16-8-6-5-7-9-16;5-3(6)1-2-4(7)8/h5-13H,4,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clave InChI |

KHYSVMDVYIUXSQ-WLHGVMLRSA-N |

SMILES isomérico |

CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=C/C(=O)[O-])\C(=O)O |

SMILES |

CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O |

SMILES canónico |

CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O |

Sinónimos |

N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

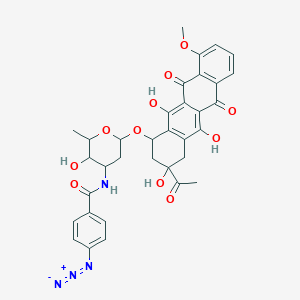

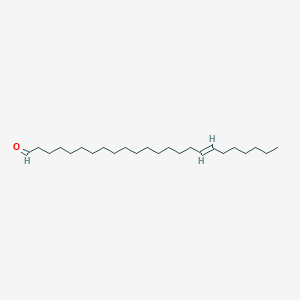

![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)

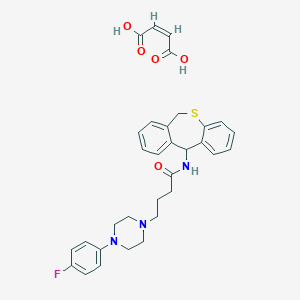

![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)